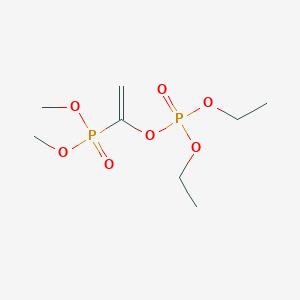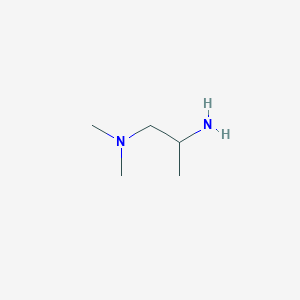
2-Fluoro-3'-deoxyadenosine
Übersicht
Beschreibung
2-Fluoro-3’-deoxyadenosine is a modified nucleoside analog where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications. It is structurally similar to 2’-deoxyadenosine, a natural component of DNA, but with enhanced stability and altered biological activity due to the presence of the fluorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3’-deoxyadenosine typically involves the fluorination of 2’-deoxyadenosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction proceeds as follows:
- 2’-Deoxyadenosine is dissolved in an anhydrous solvent such as dichloromethane.
- DAST is added dropwise to the solution at low temperatures (0-5°C).
- The reaction mixture is stirred for several hours, gradually warming to room temperature.
- The product is purified using column chromatography to obtain pure 2-Fluoro-3’-deoxyadenosine.
Industrial Production Methods: Industrial production of 2-Fluoro-3’-deoxyadenosine may involve enzymatic synthesis using purine nucleoside phosphorylases. This method is advantageous due to its high specificity and mild reaction conditions. The enzymatic process involves:
- Using recombinant Escherichia coli strains expressing purine nucleoside phosphorylase.
- Incubating the bacterial culture with 2’-deoxyadenosine and a fluorine donor.
- Isolating and purifying the product through filtration and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-3’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be cleaved, releasing the base and sugar components.
Common Reagents and Conditions:
Substitution: Nucleophiles such as thiols or amines can replace the fluorine atom in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can reduce the compound to its corresponding alcohol.
Major Products:
Substitution: Products include thiolated or aminated derivatives.
Oxidation: Oxidized products may include carboxylic acids or aldehydes.
Reduction: Reduced products include alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified oligonucleotides and nucleic acids.
Biology: Employed in studies of DNA replication and repair mechanisms due to its structural similarity to natural nucleosides.
Medicine: Investigated as a potential antiviral and anticancer agent. It acts as a prodrug for 2-fluoro-adenine, which exhibits cytotoxic properties against tumor cells.
Industry: Utilized in the production of diagnostic probes and molecular imaging agents.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3’-deoxyadenosine involves its incorporation into DNA during replication. Once incorporated, it disrupts the normal function of DNA polymerases, leading to chain termination and inhibition of DNA synthesis. This results in the inhibition of cell proliferation, making it effective against rapidly dividing cells such as cancer cells. The compound also targets purine nucleoside phosphorylase, an enzyme involved in nucleotide metabolism, further contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3’-deoxyadenosine can be compared with other fluorinated nucleoside analogs such as:
2-Fluoro-2’-deoxycytidine: Similar in structure but with a cytosine base instead of adenine. It is used as an antiviral agent.
2-Fluoro-2’-deoxyguanosine: Contains a guanine base and is studied for its potential in cancer therapy.
2-Fluoro-2’-deoxyuridine: Contains a uracil base and is used in the treatment of certain cancers.
Uniqueness: The uniqueness of 2-Fluoro-3’-deoxyadenosine lies in its specific targeting of DNA synthesis and purine nucleoside phosphorylase, making it a potent agent for cancer therapy. Its structural modification with fluorine enhances its stability and bioavailability compared to other nucleoside analogs.
Eigenschaften
IUPAC Name |
(2R,3R,5S)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVQISHHKVORII-OBXARNEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432315 | |
| Record name | 3'-desoxy-2-fluoradenosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15386-69-3 | |
| Record name | 3'-desoxy-2-fluoradenosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-fluoro-3'-deoxyadenosine exert its trypanocidal activity, and how does its structure relate to this effect?
A1: this compound (also known as 2-fluorocordycepin) exhibits its trypanocidal activity by targeting the parasite Trypanosoma brucei through a multi-step process []:
- Uptake: The compound utilizes the parasite's high-affinity TbAT1/P2 adenosine transporter to enter the cell []. This transporter is essential for adenosine uptake in T. brucei, making it a potential target for therapeutic intervention.
- Phosphorylation: Once inside the parasite, this compound is phosphorylated by T. b. brucei adenosine kinase []. This phosphorylation step is crucial for the compound's activity, as it traps it within the parasite and allows it to interfere with essential metabolic processes.
- Mechanism of Action: Although the exact mechanism of action remains to be fully elucidated, it is believed that phosphorylated this compound interferes with nucleic acid synthesis, ultimately leading to parasite death [].
- 3'-Deoxyadenosine backbone: This structure mimics adenosine, allowing the compound to utilize the parasite's adenosine transporter for cellular entry [].
- 2-Fluoro substitution: This modification confers resistance to adenosine deaminase (ADA) [], an enzyme that rapidly degrades the parent compound cordycepin (3'-deoxyadenosine) in vivo. This resistance is crucial for its efficacy in animal models, as it allows for sustained therapeutic levels of the compound.
Q2: What are the preclinical findings regarding this compound's potential as a treatment for African trypanosomiasis?
A2: Preclinical studies have shown promising results regarding this compound as a potential therapeutic agent for African trypanosomiasis []:
- In vitro efficacy: The compound demonstrates potent trypanocidal activity against T. brucei in vitro [], highlighting its potential as a therapeutic agent.
- In vivo efficacy: Notably, this compound successfully cured T. brucei infection in a mouse model [], demonstrating its ability to effectively target the parasite in vivo.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol](/img/structure/B93096.png)

![[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol](/img/structure/B93101.png)
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)








